Cas no 2002-03-1 (5-Phenyl-1,3,4-thiadiazol-2-amine)

5-Phenyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a thiadiazole core substituted with a phenyl group at the 5-position and an amine at the 2-position. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its aromatic and heterocyclic framework enhances stability and reactivity, facilitating its use in the synthesis of biologically active molecules. The compound's well-defined structure allows for precise modifications, enabling applications in drug discovery and material science. Its compatibility with various synthetic routes further underscores its utility as a versatile building block in organic chemistry.
5-Phenyl-1,3,4-thiadiazol-2-amine structure
2002-03-1 structure
Product name:5-Phenyl-1,3,4-thiadiazol-2-amine
CAS No:2002-03-1
MF:C8H7N3S
MW:177.226279497147
MDL:MFCD00205278
CID:290386
PubChem ID:219408

5-Phenyl-1,3,4-thiadiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-Phenyl-1,3,4-thiadiazol-2-amine
    • 2-Amino-5-phenyl-1,3,4-thiadiazol
    • 4-Phenyl-[1,2,3]Thiadiazole-5-Carboxylicacid
    • 2-Amino-5-phenyl-1,3,4-thiadiazole
    • 1,3,4-Thiadiazol-2-amine,5-phenyl-
    • 5-Phenyl-1,3,4-thiadiazole-2-amine
    • 5-Phenyl-2-amino-1,3,4-thiadiazole
    • NSC 677
    • 1,3,4-Thiadiazol-2-amine, 5-phenyl-
    • 5-Phenyl-[1,3,4]thiadiazol-2-ylamine
    • UHZHEOAEJRHUBW-UHFFFAOYSA-N
    • 5-phenyl-1,3,4-thiadiazole-2-ylamine
    • 2-amino-5-phenyl-1,3,4-thiadiazole sulphate
    • NSC677
    • 5-phenyl-1,3,4-thiadiazol-2-amin
    • Cambridge id 5314822
    • Oprea1_655385
    • Oprea1_322838
    • MLS000532026
    • HMS2463L
    • DTXSID80277076
    • AMY202003260
    • SCHEMBL45441
    • SR-01000632959-1
    • FT-0660247
    • CHEMBL1529362
    • 2-AMINO-5-PHENYL-1,4-THIADIAZOLE
    • 2-amino-5-phenyl-[1,3,4]-thiadiazole
    • 10K-301S
    • AF-731/00083052
    • EN300-13036
    • EU-0017824
    • J-517911
    • AKOS000225024
    • UPCMLD0ENAT5357107:001
    • NSC-677
    • 2-Amino-5-phenyl-1,3,4-thiadiazole, 96%
    • 2-amino-5-phenyl-[1,3,4]thiadiazole
    • CCG-43005
    • NCGC00245742-01
    • SMR000136968
    • 5-phenyl-1,3,4-thiadiazol-2-ylamine
    • MFCD00205278
    • 2002-03-1
    • Z57148448
    • F1386-0081
    • 5-Phenyl-1,3,4-thiadiazole-2-yl-amine
    • HMS2463L09
    • 1,3,4-Thiadiazole, 2-amino-5-phenyl-
    • STK325322
    • DTXCID60198750
    • ALBB-012361
    • A3002
    • MDL: MFCD00205278
    • Inchi: 1S/C8H7N3S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11)
    • InChI Key: UHZHEOAEJRHUBW-UHFFFAOYSA-N
    • SMILES: S1C(N([H])[H])=NN=C1C1C([H])=C([H])C([H])=C([H])C=1[H]

Computed Properties

  • Exact Mass: 177.03600
  • Monoisotopic Mass: 177.036068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Surface Charge: 0
  • Tautomer Count: 2
  • Topological Polar Surface Area: 80

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.333±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 223-227 °C (lit.)
  • Solubility: Very slightly soluble (0.15 g/l) (25 º C),
  • PSA: 80.04000
  • LogP: 2.36850
  • λmax: 267(H2SO4 aq.)(lit.)
  • Solubility: Not determined

5-Phenyl-1,3,4-thiadiazol-2-amine Security Information

5-Phenyl-1,3,4-thiadiazol-2-amine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Phenyl-1,3,4-thiadiazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A3002-1G
2-Amino-5-phenyl-1,3,4-thiadiazol
2002-03-1 >98.0%(T)(HPLC)
1g
¥620.00 2023-09-08
eNovation Chemicals LLC
D553499-1g
5-Phenyl-1,3,4-thiadiazol-2-aMine
2002-03-1 97%
1g
$318 2024-05-24
eNovation Chemicals LLC
Y1042157-25g
1,3,4-Thiadiazol-2-amine, 5-phenyl-
2002-03-1 98.0%
25g
$570 2023-09-02
TRC
P321158-50mg
5-Phenyl-1,3,4-thiadiazol-2-amine
2002-03-1
50mg
$ 65.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA03723-1g
5-Phenyl-1,3,4-thiadiazol-2-amine
2002-03-1
1g
¥1028.0 2021-09-03
Alichem
A019107832-25g
5-Phenyl-1,3,4-thiadiazol-2-amine
2002-03-1 97%
25g
$341.55 2023-09-02
Alichem
A019107832-100g
5-Phenyl-1,3,4-thiadiazol-2-amine
2002-03-1 97%
100g
$986.86 2023-09-02
eNovation Chemicals LLC
K05697-1g
5-phenyl-1,3,4-thiadiazol-2-amine
2002-03-1 >95%
1g
$195 2023-09-02
abcr
AB352789-1 g
2-Amino-5-phenyl-1,3,4-thiadiazole, 97%; .
2002-03-1 97%
1 g
€102.30 2023-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X69865-5g
5-Phenyl-1,3,4-thiadiazol-2-amine
2002-03-1 ≥98%
5g
¥978.0 2023-09-05

5-Phenyl-1,3,4-thiadiazol-2-amine Related Literature

Additional information on 5-Phenyl-1,3,4-thiadiazol-2-amine

5-Phenyl-1,3,4-thiadiazol-2-amine (CAS No. 2002-03-1): Properties, Applications, and Research Insights

5-Phenyl-1,3,4-thiadiazol-2-amine (CAS No. 2002-03-1) is a heterocyclic organic compound featuring a thiadiazole core substituted with a phenyl group and an amine functionality. This compound has garnered significant attention in pharmaceutical and materials science research due to its unique structural properties and versatile applications. Researchers often search for "5-Phenyl-1,3,4-thiadiazol-2-amine synthesis" or "thiadiazole derivatives biological activity," reflecting its growing importance in drug discovery.

The molecular structure of 5-Phenyl-1,3,4-thiadiazol-2-amine combines aromaticity with nitrogen and sulfur heteroatoms, making it an interesting scaffold for medicinal chemistry. Recent studies highlight its potential as a "kinase inhibitor precursor" or "antimicrobial agent," aligning with current trends in targeting antibiotic resistance. The compound's thiadiazole ring contributes to its stability and ability to participate in hydrogen bonding, crucial for molecular interactions in biological systems.

In material science applications, 5-Phenyl-1,3,4-thiadiazol-2-amine serves as a building block for organic semiconductors and photovoltaic materials. Its electron-rich structure makes it valuable for designing "organic light-emitting diodes (OLEDs)" and "conductive polymers," addressing the increasing demand for sustainable electronics. The compound's thermal stability and π-conjugation system are particularly relevant for researchers investigating "energy storage materials" or "flexible electronics."

The synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine typically involves cyclization reactions of thiosemicarbazides or oxidative methods, with recent publications focusing on "green chemistry approaches" to improve yield and reduce environmental impact. Analytical characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography confirm its structure and purity, essential for pharmaceutical applications where "structure-activity relationships" are critical.

Current research trends explore the compound's potential in "cancer therapeutics" through its ability to modulate cellular signaling pathways. The phenyl-thiadiazole-amine framework shows promise in targeting specific protein-protein interactions, a hot topic in "precision medicine" development. Additionally, its derivatives are being investigated for "neuroprotective effects" in neurodegenerative disease models.

From a commercial perspective, 5-Phenyl-1,3,4-thiadiazol-2-amine is available from specialty chemical suppliers with varying purity grades (98%, 99%) for research purposes. The global market for thiadiazole derivatives is expanding, driven by pharmaceutical industry demand and increasing patent filings related to "heterocyclic drug candidates." Proper storage conditions (room temperature, dry environment) and handling procedures ensure compound stability during experimental use.

Future directions for 5-Phenyl-1,3,4-thiadiazol-2-amine research may include computational studies for "drug design optimization" and exploration of its "catalytic properties" in organic transformations. The compound's versatility continues to make it a valuable tool for addressing contemporary challenges in medicinal chemistry and advanced materials development, particularly in areas like "targeted drug delivery" and "bioelectronic interfaces."

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(CAS:2002-03-1)5-Phenyl-1,3,4-thiadiazol-2-amine
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